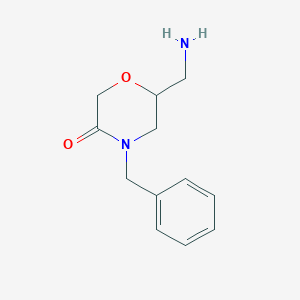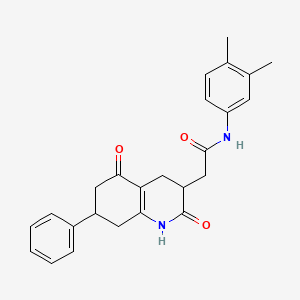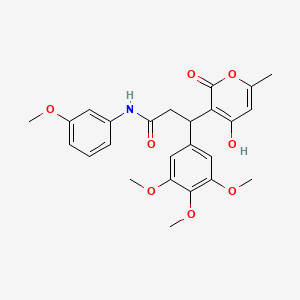![molecular formula C17H17N9O2S B14940644 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14940644.png)
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]methyl}-4(3H)-pyrimidinone is a complex organic compound that belongs to the class of quinazolines. This compound is characterized by its unique structure, which includes a quinazoline ring, a pyrimidinone ring, and a tetraazole group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]methyl}-4(3H)-pyrimidinone typically involves multiple steps, starting with the preparation of the quinazoline and pyrimidinone precursors. The quinazoline ring can be synthesized through the condensation of anthranilic acid derivatives with formamide, followed by methylation and methoxylation reactions. The pyrimidinone ring is often prepared via cyclization reactions involving appropriate amines and carbonyl compounds. The final step involves the coupling of the quinazoline and pyrimidinone rings with the tetraazole group under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]methyl}-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted quinazolines, reduced quinazoline derivatives, and quinazoline N-oxides, depending on the specific reaction conditions and reagents used.
科学研究应用
2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]methyl}-4(3H)-pyrimidinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]methyl}-4(3H)-pyrimidinone involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various cellular processes. The presence of the quinazoline and pyrimidinone rings allows for strong binding interactions with the target proteins, while the tetraazole group enhances the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
- **2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one
- **2-{4-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-3,6-dihydro-1,3,5-triazin-1(2H)-yl}ethanol
Uniqueness
Compared to similar compounds, 2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]methyl}-4(3H)-pyrimidinone stands out due to its unique combination of structural features, including the quinazoline, pyrimidinone, and tetraazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C17H17N9O2S |
|---|---|
分子量 |
411.4 g/mol |
IUPAC 名称 |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H17N9O2S/c1-9-12-7-11(28-3)4-5-13(12)20-15(18-9)22-16-19-10(6-14(27)21-16)8-29-17-23-24-25-26(17)2/h4-7H,8H2,1-3H3,(H2,18,19,20,21,22,27) |
InChI 键 |
IIIPHTAEGXAFLU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC3=NC(=CC(=O)N3)CSC4=NN=NN4C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B14940569.png)
![4-amino-7-(4-chlorophenyl)-1-(4-methoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14940577.png)
![1-(1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)ethanone](/img/structure/B14940584.png)
![N-(4-fluorophenyl)-4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940595.png)
![3-[9-(4-fluorophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]-N,N-dimethylpropan-1-amine](/img/structure/B14940601.png)
![(R)(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-YL]methanol](/img/structure/B14940617.png)


![1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one](/img/structure/B14940636.png)


![4-Amino-1-(2-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14940656.png)
![3-(4-Toluidino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium](/img/structure/B14940664.png)
